2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide is a heterocyclic compound that contains both an oxazole ring and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ortho-aminophenol with formaldehyde and a sulfonamide derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of 2-(Carboxymethyl)benzo[d]oxazole-6-sulfonamide
Reduction: Formation of 2-(Hydroxymethyl)benzo[d]oxazole-6-amine
Substitution: Formation of substituted benzo[d]oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects. Additionally, the oxazole ring can interact with various biological receptors, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-(Chloromethyl)benzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-6-sulfonamide is unique due to the presence of both a hydroxymethyl group and a sulfonamide group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the sulfonamide group enhances its potential as an antimicrobial agent, while the hydroxymethyl group allows for further chemical modifications .
Properties
Molecular Formula |
C8H8N2O4S |
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Molecular Weight |
228.23 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H8N2O4S/c9-15(12,13)5-1-2-6-7(3-5)14-8(4-11)10-6/h1-3,11H,4H2,(H2,9,12,13) |
InChI Key |
GCEFHGFVSGOLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)CO |
Origin of Product |
United States |
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